4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiol group, and a dibromo-substituted thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Thienyl Group: The dibromo-substituted thienyl group is introduced through a coupling reaction with the triazole ring.
Addition of the Butyl Group: The butyl group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The dibromo-substituted thienyl group can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atoms in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiophene derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring may interact with enzymes or receptors, modulating their activity. The dibromo-substituted thienyl group can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-5-(4,5-dichloro-2-thienyl)-4H-1,2,4-triazole-3-thiol
- 4-butyl-5-(4,5-difluoro-2-thienyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of dibromo-substituted thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
4-butyl-3-(4,5-dibromothiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N3S2/c1-2-3-4-15-9(13-14-10(15)16)7-5-6(11)8(12)17-7/h5H,2-4H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOYTIZEMTXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=C(S2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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